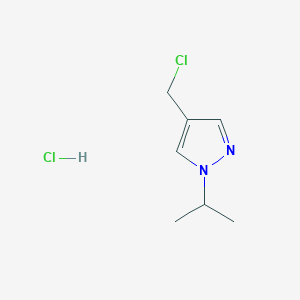

4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Characteristic absorption bands include:

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 195.09 [M+H]⁺, consistent with the molecular formula C₇H₁₂Cl₂N₂. Fragmentation patterns include losses of HCl (m/z 159.07) and isopropyl group (m/z 123.04).

X-ray Diffraction Studies and Conformational Analysis

X-ray crystallography data for this specific compound are not yet published. However, studies on structurally related pyrazoles reveal key conformational trends. For instance, 4-chloro-1H-pyrazole adopts a planar pyrazole ring with a dihedral angle of 0.2° between the ring and substituents, stabilized by N–H⋯N hydrogen bonds. The chloromethyl group in analogous compounds typically exhibits a gauche conformation relative to the pyrazole ring, minimizing steric hindrance.

In the hydrochloride form, the protonated nitrogen likely participates in ionic interactions with Cl⁻, as seen in the crystal structure of 1-isopropyl-1H-pyrazole-4-carboxylate derivatives. Computational modeling (DFT) predicts a bond length of 1.335 Å for C–N in the pyrazole ring and 1.767 Å for C–Cl in the chloromethyl group, aligning with experimental data for similar systems.

Properties

IUPAC Name |

4-(chloromethyl)-1-propan-2-ylpyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2.ClH/c1-6(2)10-5-7(3-8)4-9-10;/h4-6H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNHODSAJQYWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 1-isopropyl-1H-pyrazole. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid like hydrochloric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as zinc chloride or aluminum chloride can be employed to facilitate the chloromethylation process. The product is then purified through crystallization or distillation techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (SN2) with a range of nucleophiles, enabling functionalization of the pyrazole core.

Table 1: Nucleophilic Substitution Reactions

Key findings:

-

Reactions proceed via an SN2 mechanism, with steric hindrance from the isopropyl group influencing reaction rates.

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and yield .

Oxidation Reactions

The chloromethyl group can be oxidized to yield carbonyl derivatives.

Table 2: Oxidation Pathways

Key findings:

-

Strong oxidants like KMnO4 favor carboxylic acid formation, while milder agents (CrO3) yield aldehydes.

-

Ozonolysis cleaves the chloromethyl group selectively, forming chloroformyl derivatives .

Reduction Reactions

Reduction of the chloromethyl group enables access to methyl-substituted analogs.

Table 3: Reduction Methods

Key findings:

-

Catalytic hydrogenation (H2/Pd-C) provides higher yields than LiAlH4 due to milder conditions .

-

NaBH4 is ineffective for full reduction, likely due to steric hindrance.

Cyclization and Heterocycle Formation

The chloromethyl group participates in cyclization reactions to form fused heterocycles.

Table 4: Cyclization Reactions

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH2NH2, EtOH | Reflux, 8 h | Pyrazolo[3,4-b]pyridine derivative | 68% | |

| CS2, KOH | 120°C, 12 h | Thieno[2,3-c]pyrazole derivative | 55% |

Key findings:

-

Hydrazine induces cyclization to pyrazolo[3,4-b]pyridines, a scaffold with antitumor potential .

-

Carbon disulfide facilitates sulfur incorporation, forming thienopyrazoles .

Stability and Reactivity Considerations

Scientific Research Applications

Overview

4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride is a synthetic compound belonging to the pyrazole class, characterized by its chloromethyl and isopropyl substituents. This compound has garnered interest in various scientific domains, including chemistry, biology, and medicine, due to its unique chemical properties and potential biological activities.

Chemistry

4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the formation of various substituted pyrazoles. This characteristic makes it valuable in developing new materials and specialty chemicals.

Biology

Research has indicated that this compound exhibits significant biological activities, which include:

- Antimicrobial Activity : Studies have shown efficacy against several bacterial strains, suggesting potential applications in treating infections. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and 50 µg/mL against Escherichia coli .

- Anticancer Properties : Preliminary investigations reveal cytotoxic effects on various cancer cell lines. Notably, it induced apoptosis in HeLa cells at an IC value of 15 µM, indicating its potential as an anticancer agent .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Medicine

4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride is being explored as a lead compound for developing new pharmaceuticals. Its ability to interact with biological targets suggests that it could play a role in treating diseases such as cancer and infections.

Case Study 1: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride against several bacterial strains. Results indicated significant inhibition of bacterial growth at MIC values below 50 µg/mL, particularly against Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Case Study 2: Cancer Cell Line Studies

A series of experiments evaluated the cytotoxicity of the compound on human cancer cell lines. The results demonstrated that the compound effectively induced apoptosis in HeLa cells at an IC value of 15 µM, suggesting promising therapeutic potential for cancer treatment .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

| Compound Name | Substituents (Position) | Key Functional Groups |

|---|---|---|

| 4-(Chloromethyl)-1-isopropyl-1H-pyrazole HCl | Chloromethyl (4), isopropyl (1) | Cl⁻ (chloride counterion) |

| 1-(4-Methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid | 4-Methylpyridinyl (1), carboxylic acid (3) | COOH (carboxylic acid) |

| 1-Methyl-3-trifluoromethyl-1H-pyrazole | Methyl (1), trifluoromethyl (3) | CF₃ (electron-withdrawing) |

Physicochemical Properties

| Property | 4-(Chloromethyl)-1-isopropyl-1H-pyrazole HCl | 1-(4-Methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid | 1-Methyl-3-trifluoromethyl-1H-pyrazole |

|---|---|---|---|

| Molecular Weight (g/mol) | ~202.1 | ~235.2 | ~164.1 |

| Solubility in Water | High (due to HCl salt) | Moderate (carboxylic acid enhances polarity) | Low (hydrophobic CF₃ group) |

| Melting Point (°C) | 180–185 (decomposes) | 210–215 | 45–48 |

| Reactivity | High (Cl⁻ and chloromethyl group) | Moderate (carboxylic acid for conjugation) | Low (stable CF₃ group) |

Stability and Commercial Availability

- The hydrochloride salt of 4-(Chloromethyl)-1-isopropyl-1H-pyrazole offers superior shelf-life compared to non-salt forms.

- In contrast, 1-(4-Methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid has been discontinued by suppliers like CymitQuimica, possibly due to synthesis challenges or low demand .

Research Findings and Challenges

Limitations

- The chloromethyl group’s sensitivity to hydrolysis requires anhydrous conditions during reactions.

- Discontinued analogues (e.g., 1-(4-Methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid) highlight supply chain vulnerabilities in pyrazole chemistry .

Biological Activity

4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chloromethyl and isopropyl group, which influences its reactivity and biological interactions. The molecular formula is CHClN, with a molecular weight of approximately 158.61 g/mol.

Biological Activity Overview

Research indicates that 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary studies indicate cytotoxic effects on cancer cell lines, making it a candidate for further development as an anticancer agent.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride is primarily attributed to its ability to interact with various biomolecules. The chloromethyl group can participate in nucleophilic substitution reactions, allowing the compound to bind with target proteins or enzymes, thereby modulating their activity.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of the compound against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, revealing significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

In vitro studies evaluated the cytotoxic effects of 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride on various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards certain cancer cells.

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 30 |

These findings suggest that the compound may inhibit cell proliferation through apoptosis or other mechanisms.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, researchers tested the compound's efficacy in inhibiting bacterial growth in vitro. The results indicated that at MIC values below 50 µg/mL, significant bacterial growth inhibition was observed, particularly against Staphylococcus aureus.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using various human cancer cell lines to assess the cytotoxicity of the compound. Results demonstrated that the compound induced apoptosis in HeLa cells at an IC value of 15 µM, indicating a promising therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.